Oleamide
Overview
Description
Oleamide, also known as (Z)-9-octadecenamide, is an organic compound with the formula CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂. It is the amide derived from the fatty acid oleic acid. This compound is a colorless, waxy solid that occurs naturally in the human body and various plants. It was first detected in human plasma and later found to accumulate in the cerebrospinal fluid during sleep deprivation, where it induces sleep in animals .
Mechanism of Action
Target of Action
Oleamide, a fatty acid primary amide, has been found to interact with several targets within the body. It is structurally related to the endogenous cannabinoid anandamide and has the ability to bind to the CB1 receptor as a full agonist . In addition to CB1, P2Y type receptors, specifically P2Y1, have been identified as potential targets of this compound . Furthermore, this compound has been shown to influence human macrophage polarization and NLRP3-inflammasome activation .
Mode of Action
This compound interacts with its targets in various ways. It acts as a competitive inhibitor on the 5-HT7 receptor . It also has cannabimimetic actions, which are suggested to be due to potentiation of the effects of endocannabinoids such as anandamide by inhibiting FAAH-mediated hydrolysis . Moreover, this compound has direct agonist actions at CB1 cannabinoid receptors and also activates the TRPV1 vanilloid receptor .
Biochemical Pathways
The synthetic pathway of this compound likely involves the synthesis of oleoylglycine and then conversion to this compound by peptidylglycine α−amidating monooxygenase (PAM); breakdown of this compound is by fatty acid amide hydrolase (FAAH) . This compound has been shown to have protective effects against excitotoxicity-induced neuronal death and behavioral seizure, partly via its direct calpain inhibitory activity .
Pharmacokinetics
It has been shown that this compound can be orally administered and has dose-dependent effects . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has a wide range of neuropharmacological effects. It has been shown to have protective effects against excitotoxic brain damage accompanied by behavioral seizure activity and neuronal cell death . It also has the ability to reduce mitochondrial dysfunction and toxicity in rat cortical slices .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the deterrent properties of this compound against the surface recruitment of diatoms and biofilms and the attachment strength of abalones were assessed in marine environments . Both this compound and erucamide were effective, but this compound had greater deterrent effects against all three groups of foulers . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Oleamide participates in the biochemical mechanisms underlying the drive to sleep, thermoregulation, and antinociception . It interacts with multiple neurotransmitter systems . Some in-vitro studies show that cis-oleamide is an agonist for the cannabinoid receptor CB-1 .
Cellular Effects
This compound was first detected in human plasma and was later shown to accumulate in the cerebrospinal fluid during sleep deprivation, inducing sleep in animals . It has been considered as a treatment for mood and sleep disorders, as well as cannabinoid-regulated depression .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been postulated that some effects of this compound are caused by increased concentrations of anandamide brought about through the inhibition of fatty acid amide hydrolase (FAAH) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to enhance PPARα-dependent increase in doublecortin, a marker of neurogenesis in the hippocampus . This compound is rapidly metabolized by FAAH .
Dosage Effects in Animal Models
At larger doses, this compound can lower the body temperature of mice by about 2 degrees, with the effect lasting about two hours .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors that it interacts with . It is generated from oleoylglycine by the neuropeptide processing enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), and alternatively, the direct amidation of oleic acid via oleoyl coenzyme A by cytochrome c using ammonia as the nitrogen source .
Transport and Distribution
It is known that this compound is rapidly metabolized by FAAH .
Subcellular Localization
It is known that this compound is rapidly metabolized by FAAH .
Preparation Methods
Oleamide can be synthesized through several methods. One common synthetic route involves the reaction of oleic acid with ammonia in the presence of a catalyst such as boric acid, active alumina, or silica gel. The reaction first forms an ammonium salt of oleic acid, which then dehydrates to form this compound. The reaction conditions typically involve temperatures of 170-200°C and pressures of 0.3-0.7 MPa .
Industrial production of this compound often uses oleic acid derived from plant oils. The process involves the continuous addition of ammonia to maintain reaction pressure and the removal of water and unreacted ammonia to ensure complete conversion to this compound. The product is then purified through recrystallization and decolorization using activated carbon .
Chemical Reactions Analysis
Oleamide undergoes various chemical reactions, including hydrolysis, dehydration, and addition reactions. In the presence of acids, bases, or enzymes, this compound can hydrolyze to form oleic acid and ammonia. When heated with strong dehydrating agents like phosphorus pentoxide, this compound dehydrates to form nitriles .
This compound can also participate in addition reactions with formaldehyde and ethylene oxide to produce a range of fine chemical products. These reactions typically require specific catalysts and controlled conditions to achieve the desired products .
Scientific Research Applications
Oleamide has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a lubricant and anti-static agent in the processing of polyolefins, polyvinyl chloride, polystyrene, and other polymers.
Biology: this compound is studied for its role in sleep regulation and its potential as a treatment for mood and sleep disorders.
Medicine: this compound is being investigated for its potential therapeutic effects on cannabinoid-regulated depression and other mood disorders.
Comparison with Similar Compounds
Oleamide is structurally similar to other fatty acid amides, such as anandamide and palmitoylethanolamide. These compounds share similar biological activities, including interactions with cannabinoid receptors and effects on sleep and mood regulation .
Palmitoylethanolamide: This fatty acid amide has anti-inflammatory and analgesic properties.
This compound is unique in its ability to induce sleep and its potential therapeutic applications for mood and sleep disorders. Its interactions with multiple neurotransmitter systems and its role in neurogenesis further distinguish it from other similar compounds .
Properties
IUPAC Name |
(Z)-octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBGEAMYMYZAF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027137 | |
Record name | (9Z)-Octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid | |
Record name | 9-Octadecenamide, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-9-Octadecenamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7758 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Oleamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.94 | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000012 [mmHg] | |
Record name | (Z)-9-Octadecenamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7758 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
IVORY-COLORED POWDER | |
CAS No. |
301-02-0 | |
Record name | Oleamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleyl amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oleamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Octadecenamide, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z)-Octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLEAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C, 102 - 104 °C | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.